5-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine
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Overview
Description
5-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5th position, a cyclopropoxy group at the 3rd position, and a dimethylamino group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine can be achieved through a multi-step process involving the following key steps:
Halogenation: Introduction of the chloro group at the 5th position of the pyridine ring.
Cyclopropoxylation: Introduction of the cyclopropoxy group at the 3rd position.
Dimethylamination: Introduction of the dimethylamino group at the 2nd position.
The reaction conditions typically involve the use of appropriate halogenating agents, cyclopropylating agents, and dimethylamine under controlled temperature and pressure conditions. Solvents such as dimethylformamide or dichloromethane may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine: Similar structure with a fluoro group instead of a cyclopropoxy group.
5-Chloro-3-methoxy-N,N-dimethylpyridin-2-amine: Similar structure with a methoxy group instead of a cyclopropoxy group.
5-Chloro-3-ethoxy-N,N-dimethylpyridin-2-amine: Similar structure with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
5-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
5-chloro-3-cyclopropyloxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10-9(14-8-3-4-8)5-7(11)6-12-10/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
WYFCQUQOCQDASC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Cl)OC2CC2 |
Origin of Product |
United States |
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